N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group, an ethyl group, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a bromophenyl boronic acid with a halogenated naphthyridine intermediate in the presence of a palladium catalyst.
Addition of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling Reactions: The naphthyridine core can engage in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Oxidizing and Reducing Agents: Used in oxidation and reduction reactions, respectively.
Major Products
Substituted Naphthyridines: Formed through substitution reactions.
Oxides and Amines: Formed through oxidation and reduction reactions.
Scientific Research Applications
N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in molecular docking studies to understand its binding interactions with various biological receptors.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl Derivatives: These compounds share the bromophenyl group and exhibit similar biological activities.
Indole Derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
N-(4-bromophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its naphthyridine core, which imparts specific electronic properties and enhances its potential as a therapeutic agent. Its combination of structural features makes it distinct from other similar compounds.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-2-21-15-11(4-3-9-19-15)10-14(17(21)23)16(22)20-13-7-5-12(18)6-8-13/h3-10H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXMAJKSHGDFLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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